

# Spectroscopic Profile of Shizukaol C: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Shizukaol C

Cat. No.: B1180583

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For researchers and professionals in the fields of natural product chemistry and drug development, a comprehensive understanding of the spectroscopic characteristics of bioactive compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for **Shizukaol C**, a dimeric sesquiterpenoid isolated from plants of the *Chloranthus* genus. The information presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, serves as a crucial resource for the identification, characterization, and further investigation of this potent natural product.

**Shizukaol C**, with the molecular formula  $C_{36}H_{42}O_{10}$  and a molecular weight of 634.71, belongs to the lindenane class of sesquiterpenoid dimers. Its complex structure has been elucidated through extensive spectroscopic analysis, primarily detailed in a foundational study by Kawabata et al. (1992) in the journal *Phytochemistry*. The following sections present a consolidated summary of the key spectroscopic data and the methodologies employed in their acquisition.

## Spectroscopic Data

The structural elucidation of **Shizukaol C** relies on the combined interpretation of data from various spectroscopic techniques.

### Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides crucial information regarding the elemental composition and molecular weight of a compound.

Ionization Mode	Ion	m/z (Observed)	Molecular Formula
Negative	[M - H] <sup>-</sup>	633.2997	C <sub>36</sub> H <sub>41</sub> O <sub>10</sub>

Table 1: High-Resolution Mass Spectrometry data for **Shizukaol C**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Shizukaol C** provide a complete picture of its intricate structure. The data presented below is based on the analysis of a related compound and comparison with the original data for **Shizukaol C** as reported in the primary literature.

### <sup>1</sup>H NMR Spectroscopic Data

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3"	6.88	qq	7.1, 1.0

Table 2: Partial <sup>1</sup>H NMR spectroscopic data for a key signal in **Shizukaol C**.

### <sup>13</sup>C NMR Spectroscopic Data

A detailed table of the <sup>13</sup>C NMR chemical shifts is essential for confirming the carbon skeleton of **Shizukaol C**.

A complete table of <sup>13</sup>C NMR data is pending access to the primary literature.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related lindenane sesquiterpenoid shows characteristic absorption bands.

Frequency (cm <sup>-1</sup> )	Functional Group
1769	$\gamma$ -lactone carbonyl (C=O)
1661	$\alpha,\beta$ -unsaturated carbonyl (C=O)

Table 3: Characteristic Infrared absorption bands for functional groups typically found in Shizukaol-type compounds.[1]

## Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following are generalized protocols typical for the analysis of natural products like **Shizukaol C**.

### Sample Preparation

**Shizukaol C** is typically isolated from the roots of *Chloranthus serratus* or other *Chloranthus* species through a series of chromatographic techniques. The purified compound is then dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>) for NMR analysis or prepared as a dilute solution for MS and in a suitable medium (e.g., KBr pellet) for IR analysis.

### Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

### NMR Spectroscopy

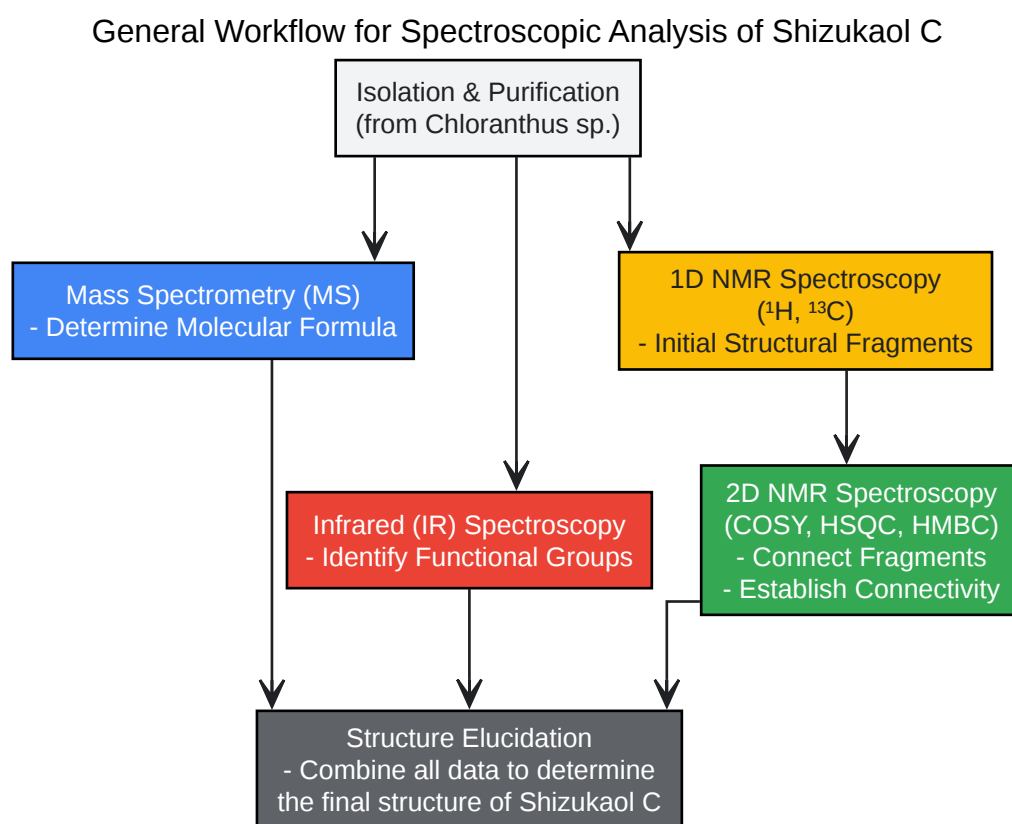
<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (<sup>1</sup>H and <sup>13</sup>C) and 2D experiments (such as COSY, HSQC, and HMBC) are performed to establish the complete structure and stereochemistry of the molecule.

### Infrared Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is recorded over the standard range of 4000-400  $\text{cm}^{-1}$ .

## Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like **Shizukaol C** follows a logical workflow, beginning with isolation and culminating in the final structure determination.



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### *Workflow of Spectroscopic Analysis*

This guide provides a foundational understanding of the spectroscopic data associated with **Shizukaol C**. For researchers embarking on studies involving this compound, consulting the primary literature is essential for accessing the complete and detailed dataset required for unambiguous identification and further research.

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## References

- 1. arpi.unipi.it [arpi.unipi.it]
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